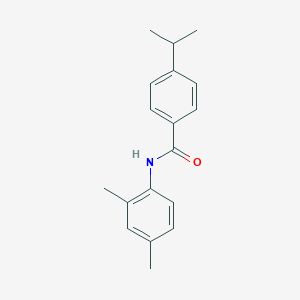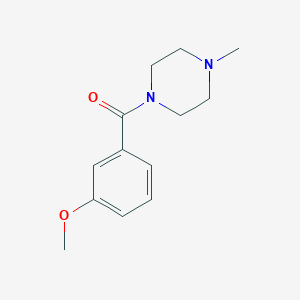
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been found to exhibit a range of biological activities and is widely used in scientific research.
作用机制
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
实验室实验的优点和局限性
One of the advantages of using 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, this compound may be used as a lead compound for the development of new drugs that target inflammation, cancer, and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-pyridinecarboxaldehyde with 4-chloro-1-naphthalenesulfonamide to form an intermediate product. This intermediate product is then reacted with pentyl magnesium bromide to form the final product.
科学研究应用
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in scientific research to study the molecular mechanisms of these activities and to develop new drugs that target these pathways.
属性
分子式 |
C20H22N2O3S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22) |
InChI 键 |
DLUAIJQSFNKCIO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
规范 SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



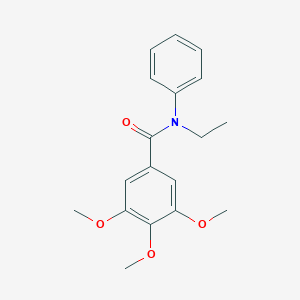
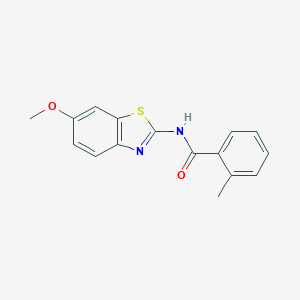
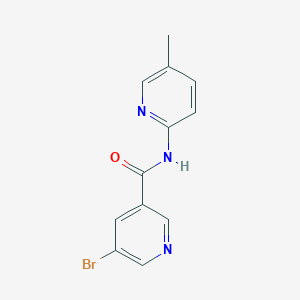
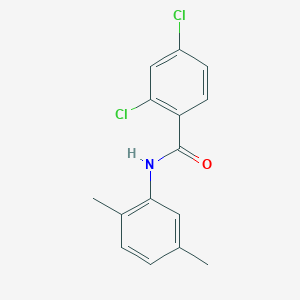
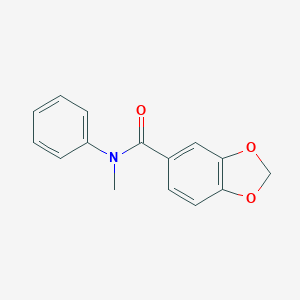
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

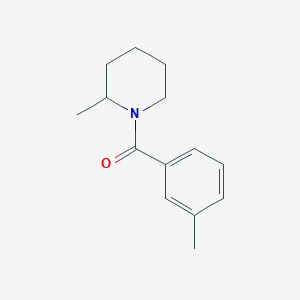
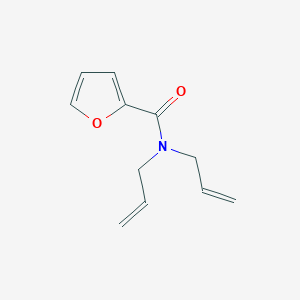

![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
